Ethyl cis-(beta-cyano)acrylate
Overview
Description
Ethyl cis-(beta-cyano)acrylate: is an organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . . This compound is characterized by the presence of a cyano group (–CN) and an ester group (–CO2C2H5) attached to a cis-configured double bond . It is commonly used as a dienophile in Diels-Alder reactions .
Mechanism of Action
Target of Action:
Ethyl cis-(β-cyano)acrylate is a member of the cyanoacrylate family, known for its exceptional adhesive properties. Its primary target is moisture . When exposed to even minute amounts of moisture, ethyl cis-(β-cyano)acrylate rapidly polymerizes. This process leads to the formation of long, strong chains, which contribute to its adhesive potency .
Mode of Action:
The compound’s interaction with moisture triggers a Diels-Alder reaction . Specifically, ethyl cis-(β-cyano)acrylate behaves as a dienophile , reacting with other dienes to form complex structures. In the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers, it acts as a key component in this reaction .
Biochemical Pathways:
The polymerization of ethyl cis-(β-cyano)acrylate occurs through a chain-growth mechanism . Factors such as temperature , humidity , and substrate composition influence the process. Understanding these intricacies is crucial to prevent premature bonding and ensure controlled curing .
Pharmacokinetics:
Result of Action:
The molecular and cellular effects of ethyl cis-(β-cyano)acrylate include:
Action Environment:
Environmental factors play a crucial role:
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common method involves the condensation of formaldehyde with ethyl cyanoacetate . The reaction is exothermic and produces the polymer, which is then thermally cracked to yield the monomer . Another method involves the ethoxycarbonylation of cyanoacetylene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl cis-(beta-cyano)acrylate undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted under mild conditions with dienes to form cyclic compounds.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Indeno[2,1-a]pyrrolo[3,4-c]carbazole Lactam Regioisomers: Formed via Diels-Alder reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl cis-(beta-cyano)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex cyclic compounds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of adhesives and sealants.
Comparison with Similar Compounds
Ethyl 2-cyanoacrylate: Another cyanoacrylate compound with similar reactivity but different applications.
Ethyl 2-cyano-3-ethoxyacrylate: A related compound with an additional ethoxy group, used in different synthetic applications.
Uniqueness: Ethyl cis-(beta-cyano)acrylate is unique due to its cis configuration, which influences its reactivity and the types of products formed in chemical reactions . Its specific structure makes it particularly suitable for certain Diels-Alder reactions, leading to the formation of unique cyclic compounds .
Properties
IUPAC Name |
ethyl (Z)-3-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQZZSZCLSVKLO-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574726 | |
Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-97-6 | |
Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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